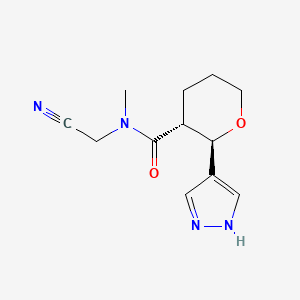
(2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole-based molecule that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may act as a chelating agent for metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in mice. Additionally, this compound has been shown to have insecticidal properties, which may be attributed to its ability to disrupt the nervous system of insects.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide in lab experiments is its potential applications in various fields. This compound has been shown to have anticancer and insecticidal properties, as well as potential use as a fluorescent probe. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound.
Future Directions
There are several future directions for the study of (2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide. One direction is to investigate its potential use as a pesticide. Another direction is to study its potential applications in the field of fluorescence imaging. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential use in cancer therapy.
Synthesis Methods
(2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(prop-2-yn-1-yl)amine. The resulting product is then treated with cyanogen bromide to yield the final product.
Scientific Research Applications
(2R,3R)-N-(Cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a pesticide due to its insecticidal properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(2R,3R)-N-(cyanomethyl)-N-methyl-2-(1H-pyrazol-4-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-16(5-4-13)12(17)10-3-2-6-18-11(10)9-7-14-15-8-9/h7-8,10-11H,2-3,5-6H2,1H3,(H,14,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYXUZXPXSAQR-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCCOC1C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#N)C(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
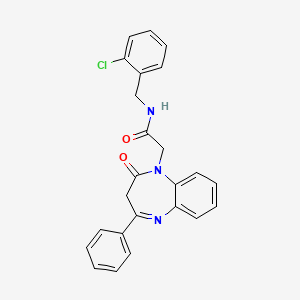
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)
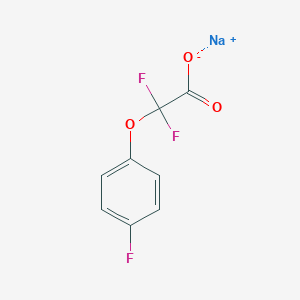
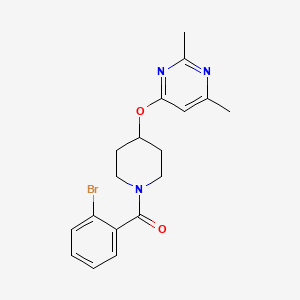
![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2815371.png)
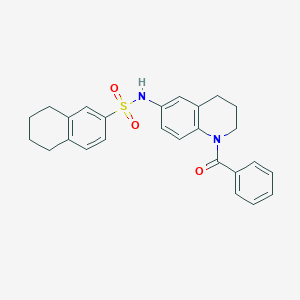
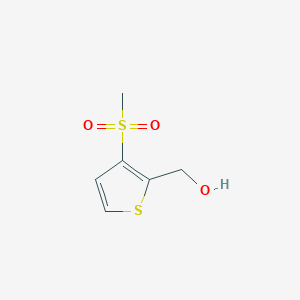
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
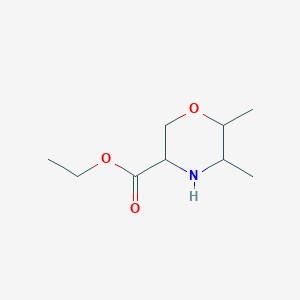
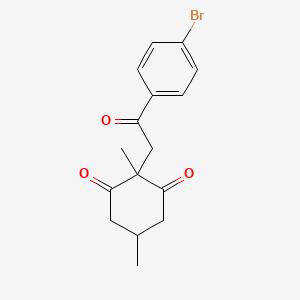

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2815383.png)